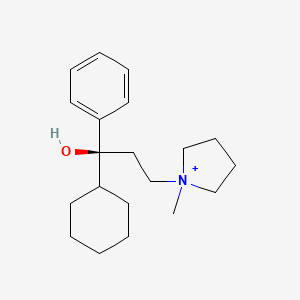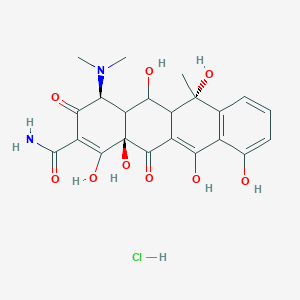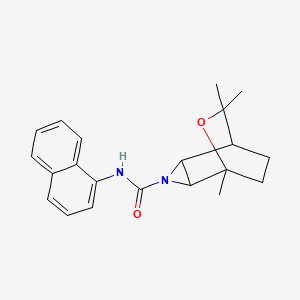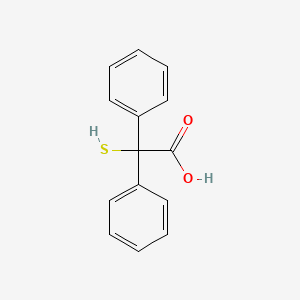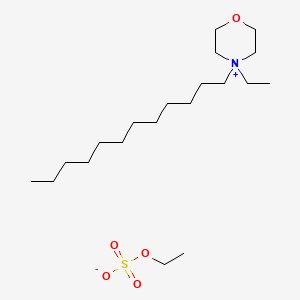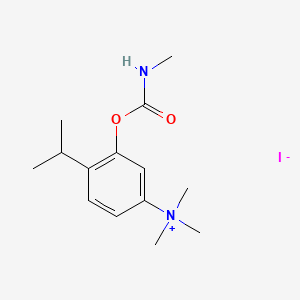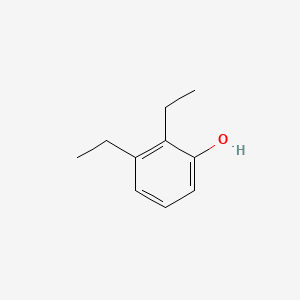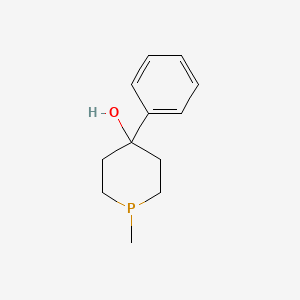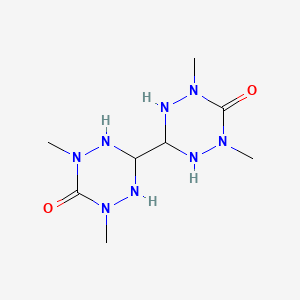
(3,3'-Bi-1,2,4,5-tetrazine)-6,6'(1H,1'H)-dione, octahydro-1,1',5,5'-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3’-Bi-1,2,4,5-tetrazine)-6,6’(1H,1’H)-dione, octahydro-1,1’,5,5’-tetramethyl- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bi-tetrazine core with octahydro and tetramethyl substitutions, making it a subject of interest for researchers in chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,3’-Bi-1,2,4,5-tetrazine)-6,6’(1H,1’H)-dione, octahydro-1,1’,5,5’-tetramethyl- typically involves multi-step organic reactions. The process begins with the preparation of the tetrazine core, followed by the introduction of octahydro and tetramethyl groups. Common reagents used in these reactions include hydrazine derivatives, nitriles, and various catalysts to facilitate the formation of the tetrazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired modification of the tetrazine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles, electrophiles, various solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while reduction can produce partially or fully reduced tetrazine derivatives.
科学的研究の応用
(3,3’-Bi-1,2,4,5-tetrazine)-6,6’(1H,1’H)-dione, octahydro-1,1’,5,5’-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of (3,3’-Bi-1,2,4,5-tetrazine)-6,6’(1H,1’H)-dione, octahydro-1,1’,5,5’-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
(3,3’-Bi-1,2,4,5-tetrazine)-6,6’(1H,1’H)-dione: A related compound with a similar tetrazine core but lacking the octahydro and tetramethyl substitutions.
1,2,4,5-Tetrazine derivatives: Compounds with variations in the substitution pattern on the tetrazine ring.
Uniqueness: The uniqueness of (3,3’-Bi-1,2,4,5-tetrazine)-6,6’(1H,1’H)-dione, octahydro-1,1’,5,5’-tetramethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields of research and industry.
特性
CAS番号 |
87774-20-7 |
|---|---|
分子式 |
C8H18N8O2 |
分子量 |
258.28 g/mol |
IUPAC名 |
6-(1,5-dimethyl-6-oxo-1,2,4,5-tetrazinan-3-yl)-2,4-dimethyl-1,2,4,5-tetrazinan-3-one |
InChI |
InChI=1S/C8H18N8O2/c1-13-7(17)14(2)10-5(9-13)6-11-15(3)8(18)16(4)12-6/h5-6,9-12H,1-4H3 |
InChIキー |
LIHUMEUDJCOHRH-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)N(NC(N1)C2NN(C(=O)N(N2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)



